1,6-Dichloro-3-methylisoquinoline
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Overview
Description
1,6-Dichloro-3-methylisoquinoline is an organic compound belonging to the class of isoquinolines. Isoquinolines are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring. This compound is characterized by the presence of two chlorine atoms at positions 1 and 6, and a methyl group at position 3 on the isoquinoline ring. It has a molecular formula of C10H7Cl2N and a molecular weight of 212.08 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Dichloro-3-methylisoquinoline can be synthesized through various methods. One common method involves the chlorination of 3-methylisoquinoline using reagents such as N-chlorosuccinimide in the presence of benzoyl peroxide . Another approach is the aza-Diels–Alder reaction, where 3-dichloromethyl-1,2,4-triazines react with 1,2-dehydrobenzene to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination processes. The reaction conditions are optimized to achieve high yields and purity. The use of iron-containing catalysts, such as ferrocene or tris(acetylacetonato)iron(III), has been reported to enhance the efficiency of the chlorination process .
Chemical Reactions Analysis
Types of Reactions
1,6-Dichloro-3-methylisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide are employed.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) is a typical reducing agent.
Major Products Formed
Substitution: Products include derivatives with various functional groups replacing the chlorine atoms.
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Products include reduced isoquinoline derivatives.
Scientific Research Applications
1,6-Dichloro-3-methylisoquinoline has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,6-Dichloro-3-methylisoquinoline involves its interaction with various molecular targets. The chlorine atoms and the methyl group play a crucial role in its reactivity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dichloro-6-methylisoquinoline
- 1,6-Dichloroisoquinoline
- 3-Methylisoquinoline
Uniqueness
1,6-Dichloro-3-methylisoquinoline is unique due to the specific positioning of its chlorine atoms and methyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C10H7Cl2N |
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Molecular Weight |
212.07 g/mol |
IUPAC Name |
1,6-dichloro-3-methylisoquinoline |
InChI |
InChI=1S/C10H7Cl2N/c1-6-4-7-5-8(11)2-3-9(7)10(12)13-6/h2-5H,1H3 |
InChI Key |
AUPIYJWQNPEJEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)Cl)C(=N1)Cl |
Origin of Product |
United States |
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